Cas no 1703-52-2 (2-Ethyl-5-methylfuran)

2-Ethyl-5-methylfuran 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-5-methylfuran
- 2-Ethyl-5-methyl-furan
- 2-Aethyl-5-methyl-furan
- EINECS 216-937-5
- Furan,2-ethyl-5-methyl
- 2-Methyl-5-ethylfuran
- 2-Methyl-5-ethylfurane
- furan, 2-methyl, 5-ethyl
- Furan, 2-ethyl-5-methyl-
- 2-ETHYL-5-METHYL FURAN
- PG4BLD3EJI
- NBXLPPVOZWYADY-UHFFFAOYSA-N
- 8739AA
- FCH831781
- AX8247489
-
- MDL: MFCD00053126
- インチ: 1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3
- InChIKey: NBXLPPVOZWYADY-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])[H])=C([H])C([H])=C1C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 110.07300
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 70.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 13.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.893 g/mL at 25 °C(lit.)
- ふってん: 117-118 °C(lit.)
- フラッシュポイント: 7 °C
- 屈折率: n20/D 1.447(lit.)
- PSA: 13.14000
- LogP: 2.15040
- ようかいせい: 未確定
2-Ethyl-5-methylfuran セキュリティ情報
- 危険物輸送番号:UN 1993
- 危険カテゴリコード: 11-20/21/22
- セキュリティの説明: S16; S36
-
危険物標識:
- 危険レベル:3.1
- リスク用語:R11; R20/21/22
- 包装等級:II
- 包装グループ:II
- セキュリティ用語:3.1
2-Ethyl-5-methylfuran 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Ethyl-5-methylfuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753242-250mg |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 250mg |
$65 | 2024-06-07 | |
Alichem | A159002909-25g |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 25g |
2,805.78 USD | 2021-05-31 | |
Chemenu | CM195985-1g |
2-ethyl-5-methylfuran |
1703-52-2 | 95% | 1g |
$436 | 2023-03-07 | |
Alichem | A159002909-5g |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 5g |
1,210.99 USD | 2021-05-31 | |
Alichem | A159002909-10g |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 10g |
1,650.33 USD | 2021-05-31 | |
1PlusChem | 1P0039DO-100mg |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 100mg |
$32.00 | 2024-06-19 | |
1PlusChem | 1P0039DO-250mg |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 250mg |
$38.00 | 2024-06-19 | |
eNovation Chemicals LLC | D753242-100mg |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 100mg |
$65 | 2025-02-18 | |
eNovation Chemicals LLC | D753242-1g |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 1g |
$105 | 2025-02-18 | |
eNovation Chemicals LLC | D753242-100mg |
2-Ethyl-5-methylfuran |
1703-52-2 | 95% | 100mg |
$60 | 2024-06-07 |
2-Ethyl-5-methylfuran 関連文献
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Palani Natarajan,Deachen Chuskit,Priya Org. Chem. Front. 2022 9 1395
-
Jiayan Zhang,Ping Wang,Cui Tan,Yansheng Zhao,Ying Zhu,Juan Bai,Xiang Xiao Food Funct. 2022 13 4302
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Jeroen S. Dickschat Nat. Prod. Rep. 2017 34 310
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4. Anodic oxidation. Part IV. Some reactions with furansA. J. Baggaley,R. Brettle J. Chem. Soc. C 1968 969
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods 2019 11 5017
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6. Chapter 5. Photochemistry
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Jude. A. Onwudili,Mohamad Anas Nahil,Chunfei Wu,Paul T. Williams RSC Adv. 2014 4 34784
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Gurshagan Kandhola,Kalavathy Rajan,Nicole Labbé,Stephen Chmely,Nelson Heringer,Jin-Woo Kim,Elizabeth E. Hood,Danielle Julie Carrier RSC Adv. 2017 7 45652
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Rihab Hakiri,Najoua Derbel,Ha Vinh Lam Nguyen,Halima Mouhib Phys. Chem. Chem. Phys. 2018 20 25577
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Andrea Giustini,Massimiliano Aschi,Heejune Park,Giovanni Meloni Phys. Chem. Chem. Phys. 2021 23 19424
2-Ethyl-5-methylfuranに関する追加情報
Professional Introduction to 2-Ethyl-5-methylfuran (CAS No. 1703-52-2)
2-Ethyl-5-methylfuran, identified by the Chemical Abstracts Service Number (CAS No.) 1703-52-2, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic compound belongs to the furan family, characterized by a five-membered ring containing two carbon atoms and one oxygen atom. The presence of ethyl and methyl substituents on the furan ring imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2-Ethyl-5-methylfuran consists of a furan core with an ethyl group attached to the second carbon atom and a methyl group at the fifth carbon position. This configuration enhances its utility in various chemical transformations, including condensation reactions, oxidation processes, and functional group interconversions. The compound’s ability to participate in Michael additions, aldol reactions, and other nucleophilic substitutions makes it a versatile building block in organic synthesis.
In recent years, 2-Ethyl-5-methylfuran has been explored for its potential applications in pharmaceutical development. Its structural motif is reminiscent of many bioactive molecules, particularly those with antimicrobial, anti-inflammatory, and antioxidant properties. Researchers have been investigating its derivatives as candidates for drug discovery programs, leveraging its ability to undergo further functionalization into more complex pharmacophores. The compound’s compatibility with various synthetic methodologies allows for the creation of libraries of derivatives with tailored biological activities.
One of the most compelling aspects of 2-Ethyl-5-methylfuran is its role as a precursor in the synthesis of fine chemicals and specialty materials. Its furan ring can be further modified to produce compounds with applications in agrochemicals, polymer additives, and liquid crystals. The compound’s stability under different reaction conditions makes it suitable for large-scale production processes without significant degradation.
The industrial relevance of CAS No. 1703-52-2 is further underscored by its use in catalytic processes. Recent studies have demonstrated its utility as a ligand or co-substrate in transition metal-catalyzed reactions, where it enhances selectivity and yield. This application is particularly valuable in asymmetric synthesis, where controlling stereochemistry is paramount for producing enantiomerically pure compounds used in pharmaceuticals.
From an environmental perspective, 2-Ethyl-5-methylfuran presents advantages as a sustainable chemical intermediate. Its synthesis from renewable feedstocks, such as biomass-derived furans, aligns with green chemistry principles. Efforts are ongoing to optimize production methods that minimize waste and energy consumption while maintaining high yields.
The compound’s safety profile is another critical consideration. While CAS No. 1703-52-2 is not classified as hazardous under standard conditions, proper handling protocols must be followed to ensure workplace safety. Its low toxicity and lack of carcinogenic or mutagenic properties make it favorable for industrial use compared to more hazardous alternatives.
In conclusion, 2-Ethyl-5-methylfuran (CAS No. 1703-52-2) represents a promising compound with broad applications across multiple industries. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research and fine chemical synthesis. As scientific understanding advances, the potential uses of this compound are expected to expand further, reinforcing its importance in modern chemistry.
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